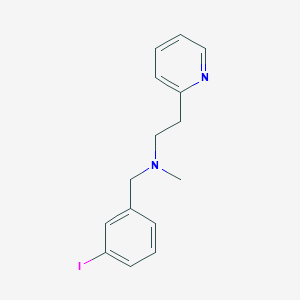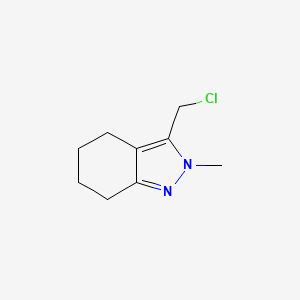
3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole” is a derivative of indazole, which is a type of organic compound containing a benzene ring fused to a pyrazole ring . The “3-(chloromethyl)” part suggests the presence of a chloromethyl group (-CH2Cl) attached to the third carbon of the indazole ring . The “2-methyl” indicates a methyl group (-CH3) attached to the second carbon of the indazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as density, color, hardness, melting and boiling points, and electrical conductivity could be determined through experimental analysis .
科学的研究の応用
Synthesis and Characterization
A study by Polo et al. (2016) outlines an efficient microwave-assisted synthesis of tetrahydroindazoles, including derivatives similar to 3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole. This method results in improved yields and shortened reaction times, demonstrating a green approach to synthesizing these compounds. The derivatives were characterized using spectroscopic techniques and evaluated for antioxidant activity (Polo et al., 2016).
Structural Studies
Teichert et al. (2007) investigated the structures of NH-indazoles, including those similar to the subject compound, using X-ray crystallography and magnetic resonance spectroscopy. They discovered unique crystal structures, providing insight into the molecular behavior of these compounds (Teichert et al., 2007).
Herbicidal Applications
Hwang et al. (2005) synthesized a series of tetrahydro-2H-indazole derivatives, closely related to the compound , for use as herbicides in paddy fields. They found that certain derivatives exhibited potent herbicidal activity and rice selectivity under greenhouse and field conditions (Hwang et al., 2005).
Catalysis
A study by Bovens et al. (1993) explored the use of an optically active pyrazole, related to tetrahydro-2H-indazole, as a ligand in palladium-catalyzed allylic alkylations. This research contributes to the understanding of asymmetric synthesis involving indazole derivatives (Bovens et al., 1993).
Antimicrobial and Anti-inflammatory Activities
Gein et al. (2019) synthesized novel tetrahydro-2H-indazole derivatives and tested them for antimicrobial, analgesic, and anti-inflammatory activities. Their findings suggest potential therapeutic applications for these compounds (Gein et al., 2019).
Antibacterial and Antifungal Properties
Panda et al. (2022) examined the indazole scaffold, including tetrahydro-2H-indazole derivatives, for its antibacterial and antifungal properties. They found significant activity against various bacterial and fungal strains, highlighting the compound's potential in antimicrobial applications (Panda et al., 2022).
Antioxidant and Enzyme Inhibition
Khan et al. (2017) researched coordination compounds of tetrahydro-1H-indazole with various metals, testing them for antimicrobial, antioxidant, and enzyme inhibition activities. Their findings indicate the potential of these compounds in therapeutic and biochemical applications (Khan et al., 2017).
Safety and Hazards
特性
IUPAC Name |
3-(chloromethyl)-2-methyl-4,5,6,7-tetrahydroindazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-12-9(6-10)7-4-2-3-5-8(7)11-12/h2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJBPSSRFJAZQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
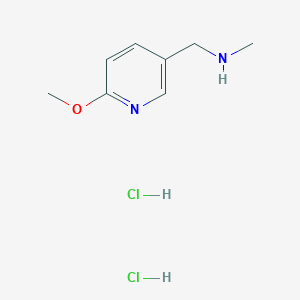
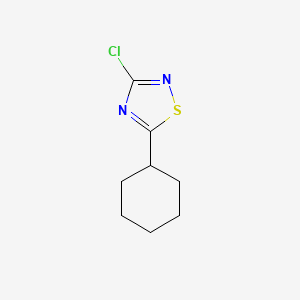
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate](/img/structure/B1435064.png)
![tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1435066.png)
![7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1435069.png)
![4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1435071.png)

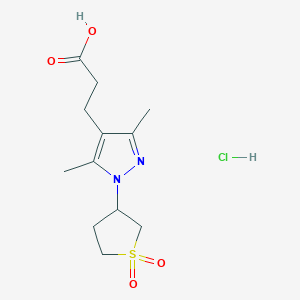



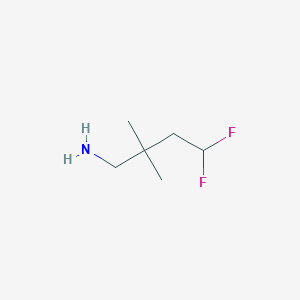
![7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride](/img/structure/B1435083.png)
